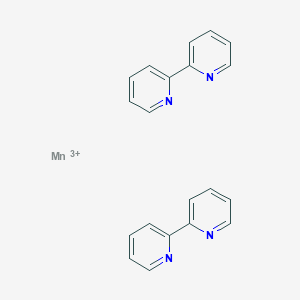

manganese(3+);2-pyridin-2-ylpyridine

Description

Overview of Manganese Coordination Chemistry and its Significance

Manganese is a first-row transition metal that exhibits a wide range of oxidation states, from -3 to +7, with +2, +3, and +4 being the most common in coordination complexes. This versatility in oxidation states is a cornerstone of its rich and diverse coordination chemistry. The ability of manganese to readily participate in redox reactions makes its complexes vital components in both biological and industrial processes.

In nature, manganese-containing enzymes are crucial for a variety of biological functions. For instance, the oxygen-evolving complex in photosystem II, which contains a manganese-oxo cluster, is responsible for the oxidation of water to molecular oxygen, a fundamental process for life on Earth. Other manganese-dependent enzymes play roles in mitigating oxidative stress.

Industrially, manganese compounds are indispensable. They are used extensively in the production of steel and other alloys, as well as in batteries, pigments, and as catalysts in a myriad of chemical transformations. The relatively low cost and low toxicity of manganese compared to other transition metals further enhance its appeal for a wide range of applications.

The Role of 2,2'-Bipyridine (B1663995) (bpy) as a Ligand in Transition Metal Chemistry

2,2'-Bipyridine (bpy) is a bidentate chelating ligand that coordinates to metal ions through its two nitrogen atoms. Since its discovery, it has become one of the most widely used ligands in coordination chemistry. nih.gov The reasons for its ubiquity are multifaceted. The rigid, planar structure of the bipyridine ligand imparts stability to the resulting metal complexes. Furthermore, its aromatic nature allows for the delocalization of electron density, which can influence the electronic properties of the metal center.

The bpy ligand can stabilize a variety of oxidation states of transition metals, including manganese. The π-acceptor properties of the ligand can help to stabilize lower oxidation states, while its strong σ-donating ability can support higher oxidation states. The electronic and steric properties of the bipyridine ligand can be readily tuned by introducing substituents onto the pyridine (B92270) rings, allowing for fine control over the reactivity and physical properties of the resulting metal complexes. acs.org

Historical Context and Early Developments of Manganese Bipyridine Complexes

The chemistry of 2,2'-bipyridine dates back to its first synthesis in 1888. nih.gov However, the early decades of its study were primarily focused on its complexes with other transition metals, notably iron. A comprehensive review of the first fifty years of 2,2'-bipyridine chemistry, up to 1939, indicates that no manganese complexes with this ligand were reported during that period. nih.govresearchgate.net

A significant milestone in the development of manganese bipyridine chemistry was the work of Fukuda and Sone in 1970, who are credited with the first publication on Mn(II) complexes with bipyridine and phenanthroline ligands. frontiersin.org This opened the door for more extensive investigations into the coordination chemistry of manganese with these important N-donor ligands. Subsequent research has led to the synthesis and characterization of a vast array of manganese bipyridine complexes in various oxidation states, including the catalytically significant Mn(III) state.

Scope and Research Significance of Manganese(III) 2,2'-Bipyridine Systems

Manganese(III) 2,2'-bipyridine complexes are a focal point of contemporary research due to their diverse applications. In the realm of catalysis, these complexes have shown remarkable efficacy in a range of reactions. For example, they are being actively investigated as catalysts for the electrocatalytic reduction of carbon dioxide, a process that could contribute to mitigating greenhouse gas emissions and producing valuable chemical feedstocks. acs.orgnih.gov They have also demonstrated utility in olefin epoxidation reactions, which are important transformations in organic synthesis. mdpi.com

Beyond catalysis, manganese(III) bipyridine complexes are being explored for their potential in materials science. Their magnetic properties are of interest for the development of new magnetic materials and as contrast agents in magnetic resonance imaging (MRI). nih.gov In the field of bioinorganic chemistry, these complexes serve as models for the active sites of manganese-containing enzymes and are being investigated for their potential therapeutic applications, including as anticancer and antimicrobial agents. frontiersin.org The rich redox chemistry and structural flexibility of manganese(III) 2,2'-bipyridine systems ensure that they will remain a vibrant area of research for the foreseeable future.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

114269-32-8 |

|---|---|

Molecular Formula |

C20H16MnN4+3 |

Molecular Weight |

367.3 g/mol |

IUPAC Name |

manganese(3+);2-pyridin-2-ylpyridine |

InChI |

InChI=1S/2C10H8N2.Mn/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h2*1-8H;/q;;+3 |

InChI Key |

OHJYYCAUKZGPIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Mn+3] |

Origin of Product |

United States |

Synthetic Methodologies for Manganese Iii 2,2 Bipyridine Complexes

Direct Synthesis Approaches for Mononuclear Manganese(III) 2,2'-Bipyridine (B1663995) Complexes

The most straightforward route to mononuclear manganese(III) 2,2'-bipyridine complexes involves the direct reaction of a manganese salt with the 2,2'-bipyridine ligand, often accompanied by an oxidation step if a manganese(II) precursor is used.

Synthesis from Manganese Salts and 2,2'-Bipyridine Ligands

A common method for the synthesis of mononuclear Mn(III)-bipyridine complexes involves the in-situ oxidation of a Mn(II) salt in the presence of the 2,2'-bipyridine ligand. For instance, the reaction of a manganese(II) salt with 2,2'-bipyridine and a suitable oxidant can yield the desired Mn(III) complex. A classic example is the synthesis of the bis-μ-oxo bridged manganese dimer, [(bipy)4MnIII,IV2O2][S2O8]1.5, which was first reported in 1960. This complex was prepared by adding molten 2,2'-bipyridine and solid potassium persulfate (K2S2O8) to a suspension of manganese(II) sulfate (B86663) tetrahydrate (MnSO4·4H2O) in warm water. nih.gov While this particular example is a dimer, the initial coordination of the bipyridine ligand to the manganese ion is a key step that can be adapted for the synthesis of mononuclear species by controlling the stoichiometry and reaction conditions.

The choice of manganese salt and solvent system can also influence the final product. For example, manganese(II) perchlorate (B79767) or nitrate (B79036) salts are often used as starting materials due to their solubility in common organic solvents like ethanol (B145695) or acetonitrile, facilitating the reaction with 2,2'-bipyridine. hhu.de The oxidation of Mn(II) to Mn(III) can be achieved using various oxidizing agents, including potassium permanganate (B83412) (KMnO4) or by aerobic oxidation.

The use of substituted 2,2'-bipyridine ligands can also lead to the formation of mononuclear Mn(III) complexes with tailored properties. For example, bulky substituents on the bipyridine ring can prevent the formation of multinuclear species through steric hindrance.

Variations with Ancillary Ligands (e.g., carboxylates, Schiff bases)

The incorporation of ancillary ligands into the coordination sphere of the manganese(III) ion alongside 2,2'-bipyridine is a versatile strategy to modify the electronic and steric properties of the resulting complex. Carboxylates and Schiff bases are two prominent classes of ancillary ligands used in this context.

Schiff Bases: Schiff base ligands, with their N and O donor atoms, are excellent chelating agents for manganese(III). The combination of a Schiff base and a 2,2'-bipyridine ligand can lead to the formation of stable, six-coordinate Mn(III) complexes. These syntheses often involve a template reaction where the Schiff base is formed in situ in the presence of the manganese ion, followed by the addition of 2,2'-bipyridine. The resulting complexes often exhibit a distorted octahedral geometry.

Synthesis of Multinuclear and Polymeric Manganese(III) 2,2'-Bipyridine Architectures

The ability of certain ligands to bridge multiple metal centers is key to the construction of multinuclear and polymeric manganese(III) 2,2'-bipyridine complexes. These architectures are of interest for their magnetic properties and potential as functional materials.

Bridging Ligand Strategies (e.g., oxo, carboxylato, 4,4'-bipyridine)

Oxo Bridges: Oxo ligands (O²⁻) are well-known for their ability to form robust bridges between manganese centers, leading to the formation of dinuclear, trinuclear, and even higher nuclearity clusters. nih.govrsc.org The synthesis of oxo-bridged manganese complexes often involves the controlled hydrolysis of manganese precursors in the presence of 2,2'-bipyridine or the oxidation of Mn(II) complexes in the presence of water. The resulting [Mn-O-Mn] core is a common motif in these structures. For example, the aforementioned bis-μ-oxo bridged manganese dimer is a classic illustration of this strategy. nih.gov

Carboxylato Bridges: Carboxylate ligands can bridge two manganese centers in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of dimeric or polymeric structures. mdpi.comdoi.org The reaction of a manganese salt, 2,2'-bipyridine, and a dicarboxylic acid can lead to the formation of coordination polymers where the carboxylate groups link the [Mn(bipy)] units into one-, two-, or three-dimensional networks. Hydrothermal synthesis is a common technique employed for the preparation of these crystalline coordination polymers. mdpi.com

4,4'-Bipyridine (B149096) Bridges: The linear and rigid nature of 4,4'-bipyridine makes it an excellent bridging ligand for constructing coordination polymers. In these structures, the 4,4'-bipyridine ligand connects [Mn(2,2'-bipyridine)] units, often in combination with other ancillary ligands like carboxylates, to form extended networks. The resulting polymeric frameworks can exhibit interesting porous properties.

Heterobimetallic Complexes Involving Manganese and 2,2'-Bipyridine

The synthesis of heterobimetallic complexes containing both manganese and another metal, bridged by a suitable ligand and also featuring 2,2'-bipyridine, is a more advanced synthetic challenge. These complexes are of interest for their potential in cooperative catalysis and as magnetic materials. One approach involves the use of a ligand that can selectively bind to different metal ions.

Control over Oxidation States During Synthesis

Achieving and maintaining the +3 oxidation state of manganese in 2,2'-bipyridine complexes is a critical aspect of their synthesis. Several methods can be employed to control the oxidation state.

One common strategy is the use of a manganese(III) precursor, such as manganese(III) acetate (B1210297) or manganese(III) acetylacetonate. unipd.it This approach directly provides the desired oxidation state, and the synthesis then focuses on the ligand exchange reaction with 2,2'-bipyridine and any ancillary ligands.

Alternatively, starting from a more stable manganese(II) salt, the oxidation to manganese(III) can be performed in situ. This can be achieved through chemical oxidation using agents like potassium permanganate or persulfate. nih.gov Aerobic oxidation, where the reaction is carried out in the presence of air, can also be effective, particularly when the ligand environment stabilizes the Mn(III) state. unipd.it

Electrochemical methods offer a precise way to control the oxidation state. By applying a specific potential, a Mn(II)-bipyridine complex can be oxidized to its Mn(III) counterpart in a controlled manner. mdpi.com This technique is particularly useful for studying the redox properties of these complexes and for synthesizing species that may be difficult to isolate through purely chemical methods.

Structural Elucidation and Coordination Environment of Manganese Iii 2,2 Bipyridine Complexes

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of manganese(III) 2,2'-bipyridine (B1663995) complexes. These studies provide unequivocal evidence of the coordination number, geometry of the manganese center, and the connectivity of atoms within the molecule. Furthermore, diffraction data reveal how individual complex molecules are arranged in the crystal lattice, including intermolecular distances and interactions that define the supramolecular structure.

Mononuclear Mn(III) complexes containing 2,2'-bipyridine ligands most commonly adopt a six-coordinate, distorted octahedral geometry. This distortion is a direct consequence of the Jahn-Teller effect, which removes the orbital degeneracy of the high-spin d⁴ configuration by elongating or compressing one of the molecular axes. Typically, an axial elongation is observed, where two trans-axial bonds are significantly longer than the four equatorial bonds.

In the complex trinitrato-2,2'-bipyridylmanganese(III), Mn(NO₃)₃(bpy), the manganese center is coordinated by one bidentate 2,2'-bipyridine ligand and three nitrate (B79036) ligands, which exhibit different coordination modes (one bidentate, two unidentate), resulting in a distorted seven-coordinate geometry that can also be described as a distorted octahedron if the bidentate nitrate is considered to occupy a single coordination site.

While less common, five-coordinate square pyramidal geometries are also known for Mn(III) complexes. This geometry can arise when bulky ancillary ligands are present or when specific reaction conditions favor a lower coordination number. In such cases, the Mn(III) ion sits (B43327) at the apex of a square base formed by four donor atoms.

Table 1: Representative Mononuclear Mn(III)-bipyridine Complex Geometries

| Compound Formula | Coordination Geometry | Key Structural Features |

| [Mn(sal-N-1,5,8,12)]⁺ | Distorted Octahedral | Jahn-Teller distortion evident. rsc.org |

| Mn(NO₃)₃(bpy) | Distorted Seven-coordinate | Contains one bidentate and two monodentate nitrate ligands. |

Manganese(III) complexes with 2,2'-bipyridine can form a variety of polynuclear structures, where multiple manganese centers are linked by bridging ligands.

Dimeric complexes are frequently encountered, often featuring oxo (O²⁻), hydroxo (OH⁻), or carboxylato bridges. A common structural motif is the [Mn₂(μ-O)₂] core, where two Mn(III) ions are bridged by two oxo ligands. For example, in complexes like [{Mn(bpy)(H₂O)}₂(μ-ClCH₂COO)₂(μ-O)]²⁺, two Mn(III) centers are bridged by one oxo group and two chloroacetate (B1199739) groups. researchgate.netacs.org These dimeric structures are of significant interest as they can mimic the active sites of various manganese-containing enzymes. researchgate.net

Cubane-like clusters represent another important structural class. These are typically tetranuclear clusters with a [Mn₄O₄] core, where manganese and oxygen atoms occupy alternate vertices of a distorted cube. Although many high-nuclearity manganese-oxo clusters containing pyridine-type ligands are mixed-valence (MnII/MnIII), the fundamental [Mn₄O₄] cubane (B1203433) unit is a recurring theme in manganese cluster chemistry. rsc.orgresearchgate.netnih.gov These structures are assembled from smaller units and are considered embryonic forms of bulk manganese oxides. rsc.orgresearchgate.net

Chain-like or polymeric architectures arise when manganese-bipyridine units are linked into one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. This is often achieved by using ancillary ligands that can bridge between metal centers, such as dicarboxylates or other rigid spacers like 4,4'-bipyridine (B149096). In one example of a Mn(III) coordination polymer, Mn(III) ions are coordinated by pyridine-2,3-dicarboxylate ligands, and the resulting anionic units form polymeric chains through bridging carboxylate groups.

Table 2: Examples of Polynuclear Architectures in Manganese Complexes with Pyridine-type Ligands

| Architecture | Example Compound/Core | Bridging Ligands | Oxidation State(s) |

| Dimeric | [{Mn(bpy)(H₂O)}₂(μ-ClCH₂COO)₂(μ-O)]²⁺ | Oxo, Chloroacetate | Mn(III) researchgate.netacs.org |

| Cubane-like | [Mn₄O₄] core | Oxo | Typically Mn(III)/Mn(IV) wikipedia.org |

| Chain-like | {(C₁₀H₉N₂)[Mn(C₇H₃NO₄)₂]·(C₁₀H₈N₂)·6H₂O}n | Carboxylate | Mn(III) |

Ligand Binding Modes and Conformations of 2,2'-Bipyridine

The two pyridine (B92270) rings of the 2,2'-bipyridine ligand are generally planar or nearly planar. The dihedral angle between the planes of the two rings is typically small, indicating a high degree of coplanarity which facilitates π-system delocalization. However, steric interactions with other ligands in the coordination sphere can sometimes induce a slight twist between the rings.

Influence of Ancillary Ligands on Coordination Geometry

Ancillary ligands, which are any ligands other than 2,2'-bipyridine, play a crucial role in determining the final structure of the manganese(III) complex. Their size, charge, and coordination ability influence the coordination number, the specific geometry, and the nuclearity of the complex.

Simple monodentate ligands like halides (Cl⁻, Br⁻) or water (H₂O) typically complete the coordination sphere of a mononuclear [Mn(bpy)]³⁺ or [Mn(bpy)₂]³⁺ core, leading to distorted octahedral geometries.

Multidentate or bridging ligands are key to forming polynuclear architectures.

Oxo (O²⁻) and Hydroxo (OH⁻) Ligands: These small, hard ligands are highly effective at bridging two or more Mn(III) centers, leading to the formation of stable dimeric, trimeric, or higher nuclearity clusters.

Carboxylates (RCOO⁻): Carboxylate ligands are versatile and can adopt various binding modes, including monodentate, chelating, and, most importantly for polynuclear structures, syn-syn, syn-anti, or anti-anti bridging modes. This flexibility allows them to bridge two manganese centers, forming dimeric or polymeric structures. researchgate.netacs.org

Pseudohalides (N₃⁻, NCS⁻, N(CN)₂⁻): These ligands can act as terminal ligands or as bridging ligands, connecting multiple metal centers to form extended networks.

The electronic properties of ancillary ligands can also modulate the Jahn-Teller distortion. Strong-field ligands can influence the extent of axial elongation or compression in the distorted octahedral geometry.

Supramolecular Interactions and Crystal Packing (e.g., hydrogen bonding, π-π stacking)

The arrangement of manganese(III) 2,2'-bipyridine complexes in the crystal lattice is governed by a variety of non-covalent supramolecular interactions. These interactions, while weaker than covalent or coordinate bonds, are critical in stabilizing the crystal structure and can influence the bulk properties of the material.

π-π Stacking: The planar aromatic rings of the 2,2'-bipyridine ligands are ideally suited for π-π stacking interactions. cmu.edu These interactions occur when the π-systems of adjacent bipyridine ligands overlap, typically in an offset face-to-face or edge-to-face arrangement. nih.gov The centroid-to-centroid distances for such interactions are typically in the range of 3.6 to 4.1 Å. nih.gov These stacking interactions often lead to the formation of columnar or layered structures in the solid state, contributing significantly to the cohesion of the crystal lattice. rsc.org

In some structures, a combination of C-H···π interactions, where a hydrogen atom interacts with the face of an aromatic ring, and ion-pairing forces also contribute to the stability of the crystal packing. The interplay of these various supramolecular forces ultimately determines the final crystal architecture.

Spectroscopic Characterization of Manganese Iii 2,2 Bipyridine Complexes

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a powerful tool for probing the electronic structure of manganese(III) complexes. The spectra are typically characterized by intense ligand-centered and charge-transfer bands in the ultraviolet and visible regions, as well as weaker d-d transitions in the visible to near-infrared region.

The UV-Vis spectra of manganese(III) 2,2'-bipyridine (B1663995) complexes display strong absorption bands in the UV region, which are primarily attributed to intra-ligand π→π* and n→π* transitions centered on the 2,2'-bipyridine ligand. These transitions are similar to those of the free ligand but are often shifted to longer wavelengths upon coordination to the manganese center. acs.org

Table 1: Representative Electronic Absorption Data for Manganese Bipyridine and Related Complexes

This table provides examples of UV-Vis absorption bands for manganese complexes containing bipyridine or similar ligands to illustrate the typical regions for different electronic transitions.

| Compound/Complex Family | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| Mn(CO)₃(CF₃bpy)Br | 454 | 1500 | MLCT | nih.gov |

| Mn(CO)₃(CF₃bpy)Br | 374 | 1800 | MLCT | nih.gov |

| Mn(CO)₃(CF₃bpy)Br | 293 | 10000 | π→π* (bpy) | nih.gov |

| [MnIII(O₂)(TpPh²)(THF)] | ~410 | ~2000 | Peroxo-to-Mn(III) LMCT | nih.gov |

| [MnIII(poat)(OH)]⁻ | 444 | 294 | d-d/LMCT | nih.gov |

| [MnIII(poat)(OH)]⁻ | 710 | 880 | d-d | nih.gov |

The d-d transitions in high-spin manganese(III) (d⁴) complexes are typically weak and spin-forbidden, but they can become partially allowed through spin-orbit coupling and distortions from ideal octahedral geometry. For a high-spin d⁴ ion in an octahedral field, a single spin-allowed transition (⁵E₉ → ⁵T₂₉) is expected. scispace.com However, manganese(III) octahedral complexes are susceptible to Jahn-Teller distortion, which lifts the degeneracy of the e₉ and t₂₉ orbitals, leading to a more complex spectrum with multiple absorption bands. sryahwapublications.com

The energies of these d-d transitions are highly sensitive to the coordination geometry of the Mn(III) center. nih.gov Distortions from octahedral symmetry, such as the axial elongation seen in many Mn(III) complexes, result in shifts of the d-d bands. nih.gov For example, in a distorted octahedral peroxomanganese(III) complex, the ligand-field d-d transitions were found to be blue-shifted compared to other similar complexes, which was attributed to a large axial bond elongation that stabilizes the σ-antibonding Mn d(z²) molecular orbital. nih.gov These transitions are often observed in the visible to near-infrared region and can sometimes overlap with more intense charge-transfer bands. scispace.comresearchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for the characterization of manganese(III) 2,2'-bipyridine complexes, providing direct evidence of ligand coordination and information about the bonding within the molecule.

The coordination of the 2,2'-bipyridine ligand to the manganese(III) center results in characteristic shifts in the vibrational frequencies of the ligand. The IR spectrum of free 2,2'-bipyridine shows characteristic bands for C-H and C=N stretching and ring deformation modes. Upon coordination, these bands, particularly the C=N and ring breathing modes, often shift to higher frequencies. These shifts are indicative of the rigidification of the bipyridine framework and the electronic changes induced by coordination to the metal ion.

In mixed-ligand complexes, IR spectroscopy is crucial for identifying the presence and coordination mode of other functional groups. For example, in manganese carbonyl complexes containing a bipyridine ligand, the strong and sharp ν(CO) stretching bands are readily observed in the 1800-2100 cm⁻¹ region. nih.govnih.gov The number and position of these bands provide information about the geometry of the carbonyl ligands (e.g., fac or mer). Similarly, the presence of other ligands like acetate (B1210297), oxo bridges, or hydroxido groups can be confirmed by their characteristic vibrational signatures. nih.govosti.gov For instance, a Mn(III)-OH complex exhibited a distinct O-H vibration at 3442 cm⁻¹. nih.gov

Table 2: Selected IR Vibrational Frequencies for Manganese Bipyridine and Related Complexes

This table presents typical IR frequencies for functional groups in manganese complexes containing bipyridine or related ligands.

| Complex | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Mn(CO)₃(CF₃bpy)Br | ν(C≡O) | 2027, 1944, 1923 | nih.gov |

| Mn(apbpy)(CO)₃Br | ν(C≡O) | 2026, 1933, 1922 | nih.gov |

| [Mn₂(III,IV)O₂] bipyridyl dimer | Mn₂O₂ bridge | 688 | osti.gov |

| Na[MnIIIpoat(OH)] | ν(O-H) | 3442 | nih.gov |

| [Mn(acac)₂(NCS)SH₂] | ν(Mn-O) | 616-667 | sryahwapublications.com |

Vibrational spectroscopy, particularly when combined with electrochemistry (spectroelectrochemistry), is a powerful method for studying redox processes in manganese bipyridine complexes. nih.gov The vibrational frequencies of ligands, especially π-accepting ligands like CO, are sensitive to the oxidation state of the central metal atom. Upon reduction of a Mn(I) complex to form a transient Mn(0) species, for example, the ν(CO) bands shift to lower frequencies due to increased back-bonding from the more electron-rich metal center into the π* orbitals of the CO ligands. nih.gov

This technique allows for the in-situ identification of transient intermediates formed during catalytic cycles. For instance, IR spectroelectrochemistry has been used to monitor the reduction of Mn(I)-bipyridine carbonyl complexes, revealing the formation of Mn-Mn dimers and the catalytically active anionic species. nih.govnih.gov The changes in the IR spectrum provide a direct window into the structural and electronic transformations occurring at the metal center during redox events.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of manganese(III) complexes is challenging due to the paramagnetic nature of the high-spin d⁴ metal center (S=2). The unpaired electrons lead to significant line broadening and large isotropic shifts of the NMR signals, making spectral acquisition and interpretation complex. acs.org However, well-resolved, isotropically shifted ¹H NMR spectra can be obtained for certain Mn(III) complexes, providing valuable structural information in solution. acs.org

For Mn(III) complexes containing 2,2'-bipyridine or similar diamagnetic ligands, the proton resonances of the coordinated ligands are often observed over a wide chemical shift range. The isotropic shifts are a sum of contact and pseudocontact contributions, which depend on the delocalization of spin density onto the ligand and the magnetic anisotropy of the complex, respectively.

Studies on oxo-bridged dimanganese(III) complexes containing bipyridine have shown that the ¹H NMR spectra can reveal a characteristic signature for the complex. nih.gov For instance, in [Mn₂(μ-O)(μ-OAc)₂(H₂O)₂(bpy)₂]²⁺, the resonances for the coordinated bipyridine protons are well-resolved, and their shifts provide insights into the solution-state structure, which was found to be consistent with the solid-state structure. nih.gov The analysis of these paramagnetic NMR spectra can be aided by examining derivatives with substituted ligands to help in the assignment of resonances. nih.gov While detailed ¹H NMR data for a simple mononuclear Mn(III)-bipyridine complex is not extensively documented, the principles derived from related systems demonstrate the utility of this technique in confirming ligand coordination and probing the solution structure of these paramagnetic species. acs.orgacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful method for studying paramagnetic species like high-spin manganese(III) (a 3d⁴ ion with an electron spin S=2). nih.govnih.gov For Mn(III) complexes, which are non-Kramers ions (integer spin), parallel-mode EPR is often employed as conventional perpendicular-mode EPR may not yield a signal. nih.govacademie-sciences.fr

The EPR spectrum of a Mn(III) complex is highly sensitive to its spin state and the local coordination geometry. High-spin Mn(III) complexes typically exhibit an S=2 ground state. researchgate.net The key parameters derived from EPR spectra are the g-values, the zero-field splitting (ZFS) parameters (D and E), and the manganese hyperfine coupling constant (A). These parameters provide detailed information about the electronic structure and the symmetry of the ligand field around the Mn(III) ion. nih.gov

The ZFS parameters, D (axial) and E (rhombic), describe the splitting of the spin sublevels in the absence of an external magnetic field and are highly indicative of the coordination geometry. ethz.ch For instance, a Jahn-Teller distortion, characteristic of high-spin d⁴ ions in an octahedral environment, leads to significant ZFS. academie-sciences.fr The sign of the D value can be correlated with the nature of this distortion (elongation or compression). nih.gov A six-line hyperfine pattern is often observed due to the interaction of the electron spin with the ⁵⁵Mn nucleus (I=5/2). nih.govresearchgate.net

Studies on various Mn(III) complexes have yielded a range of these parameters, reflecting diverse local environments. For example, a Mn(III) complex with pyridine (B92270) ligands showed a six-line signal centered at a g-value of approximately 8.7 with an average hyperfine splitting of 44 G. researchgate.net Another study on Mn(III) bound to transferrin reported simulation parameters of S=2, D = -5.0 cm⁻¹, and E/D = 0.08, consistent with a six-coordinate, elongated tetragonal environment. nih.gov High-frequency and -field EPR (HFEPR) on a frozen solution of a Mn(salen) complex yielded D = -2.47 cm⁻¹ and |E| = 0.17 cm⁻¹. nih.gov

Table 1: Representative EPR Parameters for High-Spin Mn(III) Complexes | Complex/System | g-value | D (cm⁻¹) | E/D ratio | A (MHz) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Mn(III) Phthalocyanine + Pyridine | 8.7 | - | - | ~123 | researchgate.net | | Mn(III)₂-Transferrin | 2.01, 2.01, 2.02 | -5.0 | 0.08 | 155, 155, 160 | nih.gov | | Mn(III)(salen) | 2.00 | -2.47 | 0.069 | - | nih.gov | | [Mn(III)H3buea(OH)]⁻ | 2 | -3.6 | 0.09 | 119 (|A_z|) | researchgate.net |

EPR spectroscopy is instrumental in monitoring redox processes involving manganese. The distinct EPR spectral features of Mn(II), Mn(III), and Mn(IV) allow for the identification and tracking of these species during chemical or electrochemical reactions. For instance, the oxidation of a Mn(II) bipyridine complex to Mn(III) can be monitored by the disappearance of the characteristic Mn(II) signal and the appearance of the Mn(III) signal. nih.gov

Spectroelectrochemical studies, which couple electrochemical methods with spectroscopy, have been used to investigate the redox behavior of manganese bipyridine complexes. nih.gov Cyclic voltammetry experiments on tris(polypyridine)manganese(II) complexes have been used to study the Mn(II)/Mn(III) oxidation process. mdpi.com In catalytic cycles, such as the electrochemical reduction of CO₂, EPR can help identify key paramagnetic intermediates. researchgate.net For example, the disappearance of a Mn(II) EPR signal upon addition of an oxidant is consistent with the formation of a higher-valent species like Mn(III). nih.gov This technique allows for the in-situ trapping and characterization of transient species that are crucial to understanding reaction mechanisms. researchgate.net

Mass Spectrometry (FAB-MS, ESI-MS)

Mass spectrometry (MS) is a vital tool for the characterization of manganese bipyridine complexes, confirming their molecular weight and providing insights into their structure and stability. Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are soft ionization techniques particularly well-suited for analyzing charged, non-volatile coordination complexes. nih.govresearchgate.net

ESI-MS is especially effective for identifying and characterizing water-soluble cationic complexes. duke.edu The spectra of Mn(III)-bipyridine type complexes typically show a multiply charged parent ion. duke.edu Fragmentation patterns can reveal information about the complex's structure, with common fragmentation pathways including the loss of ligands or counter-ions. duke.edu ESI-MS has been used to confirm the formation of various manganese(III) complexes. unipd.it

Furthermore, ESI-MS can be used to probe solution-phase chemistry, including the formation of intermediates in catalytic reactions. For instance, it has been employed to detect proposed high-valent intermediates, such as oxo-manganese(V) species, generated during oxidation reactions catalyzed by manganese complexes. In some cases, the reduction of the Mn(III) center to Mn(II) can be observed in the mass spectrum. duke.edu

FAB-MS has also been successfully used to characterize bimetallic complexes containing a Mn(II)-bipyridine unit, confirming the molecular weight of the target species. nih.gov

X-ray Absorption Spectroscopy (XAS) and Resonant Inelastic X-ray Scattering (RIXS)

X-ray Absorption Spectroscopy (XAS) provides element-specific information about the oxidation state and local coordination environment of the manganese atom. acs.org The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Mn K-edge XANES spectrum is particularly sensitive to the oxidation state of manganese. nih.gov The energy of the absorption edge typically shifts to higher values as the oxidation state increases; for example, an increase of approximately 2 eV is observed when going from Mn(II) to a Mn(III)-OH complex. nih.gov However, the edge energy and pre-edge features are also influenced by the coordination number and the nature of the coordinating ligands, so care must be taken when assigning oxidation states based solely on edge position. nih.gov Mn L-edge spectroscopy, which involves 2p to 3d transitions, is also highly sensitive to oxidation state, with the primary peak shifting 1.5-2 eV to higher energy when progressing from Mn(II) to Mn(III). ufl.eduufl.edu

Resonant Inelastic X-ray Scattering (RIXS) is an advanced photon-in/photon-out technique that provides even more detailed electronic structure information than conventional XAS. uu.nlarxiv.org By tuning the incident X-ray energy to a specific absorption edge (like the Mn K-edge) and analyzing the energy of the scattered photons, RIXS can probe low-energy electronic excitations such as d-d transitions. nih.govresearchgate.net

A key advantage of RIXS is its ability to overcome the lifetime broadening that can obscure features in conventional XAS spectra, allowing for high-resolution measurements. uu.nl For manganese complexes, 1s3p RIXS can be used as a spin-selective probe of low-lying excited states. nih.gov This technique is sensitive to the Mn spin state and can provide detailed insights into metal-ligand covalency and the metal multiplet structure, which are fundamental to understanding the reactivity of the complex. nih.govaps.org

Electronic Structure and Magnetic Properties of Manganese Iii 2,2 Bipyridine Complexes

Spin States and Oxidation States of Manganese Center

The manganese center in these complexes is formally in the +3 oxidation state (Mn(III)), possessing a 3d⁴ electron configuration. This d-electron count is fundamental to its magnetic behavior and electronic transitions.

The choice between a high-spin and a low-spin state is determined by the balance between the ligand field splitting energy (Δo or 10Dq) and the mean electron pairing energy (P). umb.edu The 2,2'-bipyridine (B1663995) ligand typically generates a ligand field that is not strong enough to overcome the pairing energy for Mn(III). quora.com Consequently, the electrons remain unpaired, resulting in the high-spin state. umb.eduquora.com

Magnetic Susceptibility and Exchange Interactions

The magnetic properties of manganese(III) 2,2'-bipyridine complexes are a direct result of the unpaired electrons on the metal center. Magnetic susceptibility measurements provide valuable insight into the electronic structure and interactions between metal centers in polynuclear systems. nih.govoup.com

In polynuclear complexes, where multiple manganese ions are bridged by ligands, magnetic exchange interactions can occur between the paramagnetic centers. These interactions can be either ferromagnetic (aligning the spins) or antiferromagnetic (opposing the spins). For many polynuclear manganese systems, antiferromagnetic coupling is a common feature. rsc.orgacs.org This interaction, mediated by the bridging ligands, leads to a decrease in the magnetic moment of the complex as the temperature is lowered. oup.com The strength and nature of this coupling (ferromagnetic vs. antiferromagnetic) are highly dependent on the geometry of the bridging pathway, including bond angles and distances between the manganese centers. rsc.orgresearchgate.net For instance, in systems with alternating bridges, both ferromagnetic and antiferromagnetic interactions can coexist within the same molecule. acs.org

| Complex Type | Coupling Constant (J) | Interaction Type | Reference |

|---|---|---|---|

| {MnII2MnIII2} Cluster | JMnIII–MnIII = +25.7 cm-1 | Ferromagnetic | rsc.org |

| {MnII2MnIII2} Cluster | JMnIII–MnII = +3.1 cm-1 / -0.93 cm-1 | Mixed | rsc.org |

| [Mn(bipy)(N3)2] Chain | J1 = +13.8 K | Ferromagnetic | acs.org |

| [Mn(bipy)(N3)2] Chain | J2 = -17.01 K | Antiferromagnetic | acs.org |

| Mn(III)Mn(IV) Dimer | J ≈ -130 cm-1 | Antiferromagnetic | nih.gov |

For a high-spin Mn(III) ion (S=2), the five spin sublevels (Ms = -2, -1, 0, +1, +2) can be split in energy even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS). rsc.org It arises from spin-orbit coupling and results in magnetic anisotropy within the molecule. The ZFS is described by the axial (D) and rhombic (E) parameters. ufl.edunih.gov The magnitude of the D parameter is a critical factor in determining whether a complex can function as a single-molecule magnet (SMM), as it contributes to the energy barrier for spin reversal. acs.org For Mn(III) complexes, the Jahn-Teller distortion contributes significantly to the magnetic anisotropy and thus to the ZFS. rsc.org

| Complex | Spin State (S) | D (cm-1) | g-value | Reference |

|---|---|---|---|---|

| Triangular Mn(III) SMM | 6 | -0.34 | 1.92 | acs.org |

| [MnIIMnIII2O] Complex | 3/2 | -3.1 | 1.98 | ufl.edu |

| [Mn(IV)((t)Bu3-terpy)2]4+ | 3/2 | |1.33(6)| | 1.96-1.98 | nih.gov |

Delocalization and Charge Transfer Character

The electronic structure of manganese(III) 2,2'-bipyridine complexes is not purely ionic; there is a degree of electron delocalization and covalent character in the metal-ligand bonds. oup.com The bipyridine ligand, with its aromatic π-system, can participate in charge transfer transitions. nih.gov In these complexes, metal-to-ligand charge transfer (MLCT) bands are often observed in the electronic absorption spectra. nih.govosti.gov These transitions involve the promotion of an electron from a d-orbital on the manganese center to an unoccupied π* orbital on the bipyridine ligand. nih.gov The energy and intensity of these MLCT bands provide information about the electronic coupling between the metal and the ligand. In some cases, the redox chemistry of the complex can be considered ligand-centered, where electrons are added to or removed from the bipyridine ligands rather than the metal center. mdpi.com This indicates significant delocalization of electron density over the entire molecule. oup.commdpi.com

Spectroscopic Probes of Electronic Structure (e.g., RIXS, EPR)

Direct experimental data from Resonant Inelastic X-ray Scattering (RIXS) and Electron Paramagnetic Resonance (EPR) spectroscopy for the manganese(III) tris(2,2'-bipyridine) complex are not available in published literature. The significant instability of the [Mn(bpy)3]3+ cation has precluded its isolation and detailed characterization by these advanced spectroscopic methods. mdpi.com

Resonant Inelastic X-ray Scattering (RIXS)

There are no known RIXS studies performed on [Mn(bpy)3]3+. In principle, Mn L-edge RIXS could provide valuable information on the d-d electronic excitations and the magnitude of the ligand field splitting for the d4 Mn(III) ion. Such an analysis would help to elucidate the energies of the quintet and triplet states and provide insight into the metal-ligand covalency. However, the lack of a stable sample has prevented these measurements.

Electron Paramagnetic Resonance (EPR)

Similarly, no specific EPR spectra or derived spin Hamiltonian parameters (g-values, zero-field splitting parameters D and E) have been reported for the [Mn(bpy)3]3+ complex. For a high-spin Mn(III) ion (S=2), EPR spectroscopy is a sensitive probe of the magnetic anisotropy and the electronic ground state. The zero-field splitting parameter, D, is particularly informative about the Jahn-Teller distortion expected for a d4 ion in an octahedral environment. nih.gov In the absence of an isolated sample, the EPR properties of this complex remain undetermined.

Due to the lack of specific research findings, no data tables can be generated for the spectroscopic properties of manganese(III) tris(2,2'-bipyridine).

Catalytic Applications of Manganese Iii 2,2 Bipyridine Complexes

Electrocatalytic Carbon Dioxide Reduction (CO2RR)

The electrochemical reduction of carbon dioxide (CO2) into valuable chemical feedstocks and fuels is a key strategy for mitigating greenhouse gas emissions and establishing a carbon-neutral energy cycle. nih.gov Manganese(III) 2,2'-bipyridine (B1663995) complexes have been extensively studied as molecular electrocatalysts for this transformation, demonstrating high selectivity for the conversion of CO2 to carbon monoxide (CO). acs.org

The catalytic cycle for CO2 reduction by manganese bipyridine complexes is initiated by a two-electron reduction of the precatalyst, which leads to the formation of a catalytically active anionic species. acs.org From this point, several mechanistic pathways have been proposed and investigated.

One of the key distinctions in the mechanism of manganese bipyridine catalysts compared to their rhenium counterparts is their propensity to form dimers after a one-electron reduction. escholarship.org This dimerization can influence the potential required to generate the active catalyst. escholarship.org A "dimer pathway" has been identified as a low overpotential route for CO2 reduction. osti.gov

A crucial aspect of the catalytic cycle is the binding of CO2. A proton-assisted CO2 binding mechanism is widely accepted, where the presence of a Brønsted acid facilitates the reaction. nih.gov This is key to the high selectivity for CO2 reduction over the competing hydrogen evolution reaction, as lower pKa values of the acid can favor CO2 binding over the formation of a manganese-hydride intermediate, which would lead to H2 production. nih.gov

The general mechanism for CO2 to CO conversion involves the formation of a manganese-carboxyl intermediate (Mn-COOH), which, after further reduction and protonation, releases CO and water. acs.org However, depending on the reaction conditions and ligand design, other products such as formic acid (HCOOH) can also be formed. acs.orgsurfchem.dk The formation of a manganese-hydride (Mn-H) intermediate is a critical branch point that can lead to either HCOOH or H2 production. acs.orgacs.org

The catalytic performance of manganese bipyridine complexes can be significantly tuned by modifying the structure of the bipyridine ligand. These modifications can influence the electronic properties of the metal center, the steric environment around it, and the interaction with substrates and intermediates.

Bulky Ligands: Introducing bulky substituents on the bipyridine ligand, such as mesityl groups at the 6,6'-positions, has been shown to prevent the dimerization of the singly reduced species. escholarship.orgacs.org This allows the generation of the catalytically active anionic complex at a potential that is 300 mV more positive than for typical manganese bipyridine catalysts. escholarship.orgacs.org Increasing steric bulk at the 4,4' positions can also suppress off-cycle dimerization and enhance catalytic efficiency. nsf.gov

Tertiary Amines: The incorporation of tertiary amine groups into the ligand framework can dramatically alter the product selectivity of the CO2 reduction reaction. surfchem.dkacs.org When these amines are strategically positioned near the metal center, they can act as proton relays, facilitating the formation of a manganese-hydride intermediate. acs.orgacs.org This, in turn, promotes the production of formic acid over carbon monoxide. surfchem.dkacs.org Conversely, if the amine groups are absent or located far from the metal center, CO remains the primary product. surfchem.dkacs.org

Imidazolium (B1220033) Functionalization: While not as extensively documented in the provided context for manganese(III) 2,2'-bipyridine complexes specifically, the general principle of ligand functionalization suggests that imidazolium groups could influence catalytic activity. These groups can act as proton relays or modify the local electrostatic environment, potentially impacting reaction rates and selectivity.

The electronic effects of substituents on the bipyridine ligand also play a crucial role. Electron-withdrawing groups like -CF3 and -CN have been shown to diminish or completely eliminate catalytic activity towards CO2 reduction. frontiersin.org In contrast, electron-donating groups such as -NMe2 can maintain or enhance catalytic performance. frontiersin.org

Below is a table summarizing the effect of different ligand modifications on the catalytic performance of manganese bipyridine complexes for CO2 reduction.

| Ligand Modification | Effect on Catalysis | Primary Product | Reference |

| Bulky Groups (e.g., 6,6'-dimesityl) | Prevents dimerization, lowers overpotential | CO | escholarship.orgacs.org |

| Bulky Groups (e.g., 4,4'-substituents) | Suppresses dimerization, increases efficiency | CO | nsf.gov |

| Tertiary Amines (proximal) | Promotes Mn-H formation | Formic Acid | surfchem.dkacs.org |

| Electron-Withdrawing Groups (e.g., -CF3, -CN) | Decreases or eliminates catalytic activity | - | frontiersin.org |

| Electron-Donating Groups (e.g., -NMe2) | Maintains or enhances catalytic activity | CO | frontiersin.org |

Cyclic voltammetry (CV) is a fundamental technique used to characterize the electrochemical behavior of these manganese complexes. Typically, manganese bipyridine complexes exhibit two irreversible one-electron reductions under an inert atmosphere. mdpi.compreprints.org The first reduction leads to the formation of a dimer, while the second reduction generates the catalytically active anionic species. mdpi.comacs.org However, complexes with bulky ligands can show a single, two-electron reduction wave due to the prevention of dimerization. acs.org

Infrared spectroelectrochemistry (IR-SEC) is a powerful tool for identifying reaction intermediates in the catalytic cycle. mdpi.comnih.gov By monitoring the changes in the vibrational frequencies of the carbonyl (CO) ligands on the manganese center during electrolysis, researchers can gain insights into the electronic state of the metal and the binding of CO2 and other intermediates. acs.orgacs.orgmdpi.com For example, IR-SEC has been used to observe the formation of the anionic active catalyst and to study the interaction of this species with CO2 and proton donors. acs.orgacs.org These studies have provided direct evidence for the formation of key intermediates like the manganese-carboxyl species. acs.org

The following table presents typical electrochemical and spectroscopic data for a representative manganese(III) 2,2'-bipyridine complex.

| Technique | Observation | Interpretation | Reference |

| Cyclic Voltammetry | Two irreversible reduction peaks | Stepwise formation of the active catalyst via a dimer intermediate | mdpi.compreprints.org |

| Cyclic Voltammetry (with bulky ligands) | Single, two-electron reduction peak | Direct formation of the active catalyst, bypassing dimerization | acs.org |

| Infrared Spectroelectrochemistry (IR-SEC) | Shift of ν(CO) bands to lower frequencies upon reduction | Increased electron density at the Mn center | acs.org |

| Infrared Spectroelectrochemistry (IR-SEC) | Appearance of new ν(CO) bands in the presence of CO2 | Formation of a Mn-CO2 adduct or subsequent intermediates | acs.org |

Water Oxidation Catalysis

The oxidation of water to produce molecular oxygen is the essential anodic half-reaction in both natural and artificial photosynthesis. tandfonline.comacs.org Developing efficient and robust water oxidation catalysts (WOCs) based on earth-abundant metals like manganese is a critical challenge for the production of solar fuels. nih.gov Manganese is particularly relevant as the oxygen-evolving complex (OEC) in Photosystem II is a manganese-calcium cluster. acs.orgnih.gov

While the provided search results focus more on manganese oxides and polynuclear complexes for water oxidation, the fundamental principles are relevant. The catalytic cycle of water oxidation by manganese complexes is believed to involve the sequential accumulation of oxidizing equivalents at the manganese center(s), leading to high-valent manganese-oxo species. nih.gov The critical O-O bond forming step is thought to occur via the nucleophilic attack of a water molecule on an electrophilic high-valent manganese-oxo species. nih.gov For dinuclear manganese complexes, a common mechanism involves the coupling of two M-O units.

A significant challenge in designing molecular WOCs is the stability of the ligand framework under the highly oxidizing conditions required for water oxidation. nih.gov Ligand design plays a crucial role in both stabilizing the high-valent manganese intermediates and facilitating the catalytic cycle.

Incorporating robust, electron-donating ligands can help to stabilize the high-valent states of manganese. Anionic N-donor ligands, for instance, are thought to play a role in stabilizing putative high-valent intermediates. nih.gov The use of ligands that are resistant to oxidative degradation is paramount. For instance, pyridinol donors have been explored to enhance stability, as they can deprotonate to the more strongly donating pyridonate form. msstate.edu

For operation in aqueous media, the solubility and stability of the complex are critical. The introduction of water-solubilizing groups, such as carboxylates, onto the bipyridine ligand can allow the catalyst to function in aqueous solutions over a range of pH values. acs.org However, studies have also shown that some manganese bipyridine complexes can be unstable in aqueous solution, potentially leading to the formation of heterogeneous manganese oxide species which are themselves active for water oxidation. nih.gov

The table below summarizes key considerations in ligand design for manganese-based water oxidation catalysts.

| Ligand Design Feature | Desired Effect | Rationale | Reference |

| Robust, Oxidation-Resistant Framework | Prevent ligand degradation | Maintain catalyst integrity under harsh oxidative conditions | nih.gov |

| Strongly Electron-Donating Groups (e.g., anionic N-donors) | Stabilize high-valent Mn species | Facilitate the formation of the active Mn-oxo intermediates | nih.gov |

| Water-Solubilizing Groups (e.g., -COOH) | Enhance solubility in aqueous media | Enable catalysis in water, the natural substrate | acs.org |

| Chelating Ligands with Appropriate Geometry | Promote formation of stable, active structures | Prevent catalyst decomposition and facilitate the desired reaction pathway | nih.govmsstate.edu |

Oxidative Cleavage of Alkenes

The oxidative cleavage of carbon-carbon double bonds (C=C) is a fundamental transformation in organic synthesis, providing access to valuable carbonyl compounds such as aldehydes and ketones. nih.gov Traditional methods for this conversion often rely on stoichiometric and sometimes hazardous reagents like ozone, permanganates, or osmium tetroxide. organic-chemistry.orgntu.edu.tw In contrast, the development of catalytic systems using earth-abundant metals like manganese, paired with clean oxidants like molecular oxygen (O₂), represents a more sustainable approach. organic-chemistry.orgbeilstein-journals.orgnih.gov Manganese complexes, particularly those involving 2,2'-bipyridine ligands, have emerged as effective catalysts for this reaction, demonstrating the ability to activate O₂ under mild conditions. nih.govacs.org

Photocatalytic Activation Strategies

A significant advancement in the manganese-catalyzed oxidative cleavage of alkenes involves the use of visible light to drive the reaction. organic-chemistry.org Researchers have developed a protocol utilizing a non-heme manganese catalyst in conjunction with blue light irradiation (470 nm) to selectively oxidize alkenes to carbonyls using O₂ at atmospheric pressure. nih.govacs.org This light-driven method operates at room temperature, offering a mild and clean alternative to traditional oxidative cleavage techniques. organic-chemistry.org

The catalytic cycle is initiated by irradiating a solution containing a manganese(II) salt, such as Mn(OTf)₂, and a 2,2'-bipyridine type ligand in a solvent mixture. acs.org Mechanistic investigations suggest that this process involves the formation of key manganese-oxo species. nih.govorganic-chemistry.org A crucial intermediate has been isolated and identified through X-ray diffraction as an asymmetric, mixed-valent oxo-bridged binuclear Mn(III,IV) complex, Mn(dtbpy)₂(μ-O)₂Mn(dtbpy)(MeOH)₂₃. acs.org In this complex, one manganese center is coordinated by two 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) ligands, likely corresponding to Mn(IV), while the other, likely Mn(III), is bound to only one dtbpy ligand. acs.org The solvent, methanol, is believed to participate in the activation of O₂, facilitating the formation of these reactive manganese-oxo species that are responsible for the C=C bond cleavage. nih.govorganic-chemistry.org

Selectivity Control in Alkene Oxidation

The photocatalytic manganese system exhibits remarkable selectivity in the oxidative cleavage of alkenes. The protocol is highly effective for activated alkenes, such as styrene (B11656) and its derivatives, converting them into the corresponding carbonyl compounds with high selectivity and in good to excellent yields. nih.gov This method allows for the cleavage of both aromatic and various non-activated aliphatic alkenes to produce ketones and aldehydes. nih.govorganic-chemistry.org

A key advantage of this light-driven, manganese-catalyzed protocol is its excellent functional group tolerance. nih.govorganic-chemistry.org This allows for the selective oxidation of the C=C double bond in complex molecules containing other potentially reactive functional groups, making it a valuable tool for late-stage functionalization in the synthesis of bioactive molecules and natural products. organic-chemistry.org For instance, the system can selectively cleave an alkene without affecting other sensitive groups present in the molecule. The reaction conditions are mild, typically involving the alkene substrate, a catalytic amount of the manganese complex, a solvent mixture like methanol/trifluoroethanol (MeOH/TFE), and blue light irradiation under an oxygen atmosphere at room temperature. nih.govacs.org

| Alkene Substrate | Product | Isolated Yield (%) |

|---|---|---|

| Styrene | Benzaldehyde | 94 |

| 4-Methylstyrene | 4-Methylbenzaldehyde | 95 |

| 4-Methoxystyrene | 4-Methoxybenzaldehyde | 96 |

| 4-Chlorostyrene | 4-Chlorobenzaldehyde | 90 |

| α-Methylstyrene | Acetophenone | 92 |

| trans-Stilbene | Benzaldehyde | 95 |

| 1-Octene | Heptanal | 65 |

Other Catalytic Transformations (e.g., oxidation of organic substrates)

Beyond the oxidative cleavage of alkenes, manganese complexes are versatile catalysts for a wide range of other oxidative transformations of organic substrates. beilstein-journals.orgacs.orgrsc.org The variable oxidation states of manganese (from -3 to +7) allow for the formation of diverse catalytically active species, enabling reactions such as C-H functionalization and alcohol oxidation. beilstein-journals.orgnih.gov These catalytic systems are valued for their sustainability, low cost, and reduced toxicity compared to catalysts based on precious metals. beilstein-journals.orgnih.gov

Manganese-catalyzed systems are particularly effective in the oxidation of alcohols. nih.gov For example, manganese(III) complexes have been shown to catalyze the oxidation of both primary and secondary alcohols to their corresponding aldehydes and ketones, respectively. nih.gov These reactions often utilize environmentally benign oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBuOOH). acs.orgnih.gov High selectivity is often observed, particularly in the oxidation of primary alcohols to aldehydes, with minimal over-oxidation to carboxylic acids. nih.gov Mechanistic studies suggest that these transformations can proceed through the formation of a high-valent manganese(V)-oxo species, which then performs a turnover-limiting hydrogen atom abstraction from the alcohol. nih.gov

Furthermore, manganese catalysts have been extensively used in late-stage C-H functionalization, a powerful strategy for modifying complex molecules like natural products and pharmaceuticals. beilstein-journals.orgnih.gov These transformations include C-H azidation and amination, which introduce valuable nitrogen-containing functional groups into organic molecules. beilstein-journals.orgnih.govresearchgate.net In these reactions, a Mn(III) catalyst can be oxidized to a high-valent Mn(V) species, which is capable of abstracting a hydrogen atom from a C-H bond to generate an alkyl radical. beilstein-journals.orgnih.gov This radical can then be trapped to form the new C-N bond, demonstrating the broad utility of manganese complexes in diverse oxidative catalysis. beilstein-journals.orgnih.gov

| Alcohol Substrate | Product | Conversion (%) | Time (h) |

|---|---|---|---|

| 1-Phenylethanol | Acetophenone | 99 | 4 |

| Diphenylmethanol | Benzophenone | 99 | 4 |

| 1-(4-Methoxyphenyl)ethanol | 1-(4-Methoxyphenyl)ethan-1-one | 99 | 4 |

| Cinnamyl alcohol | Cinnamaldehyde | 94 | 4 |

| Cyclohexanol | Cyclohexanone | 48 | 24 |

| Benzyl alcohol | Benzaldehyde | 62 | 8 |

Bioinorganic Chemistry and Enzyme Mimicry of Manganese Iii 2,2 Bipyridine Complexes

Superoxide (B77818) Dismutase (SOD) Mimicry

Manganese-containing complexes are recognized for their ability to mimic the function of superoxide dismutase, a crucial enzyme in antioxidant defense. researchgate.netnih.gov These synthetic mimics, including those with 2,2'-bipyridine (B1663995) ligands, play a role in catalyzing the dismutation of the superoxide anion radical (O₂⁻) into molecular oxygen and hydrogen peroxide. nih.gov

Mechanisms of Superoxide Anion Scavenging

The SOD-like activity of manganese complexes involves a cyclic redox mechanism where the manganese ion shuttles between the Mn(III) and Mn(II) oxidation states. researchgate.net The proposed "ping-pong" mechanism consists of two main steps:

Reduction of Mn(III) to Mn(II): The Mn(III) complex reacts with a superoxide anion, which acts as a reducing agent. The manganese is reduced to Mn(II), and molecular oxygen is produced. nih.gov

Oxidation of Mn(II) to Mn(III): The resulting Mn(II) complex then reacts with a second superoxide anion. In this step, the superoxide anion acts as an oxidizing agent, and the manganese is re-oxidized to Mn(III) while hydrogen peroxide is formed. nih.gov

The efficiency of this catalytic cycle is heavily dependent on the redox potential of the Mn(III)/Mn(II) couple. For optimal activity, this potential should be midway between the reduction and oxidation potentials of the superoxide anion. nih.gov

Structure-Activity Relationships in SOD Mimetics

The structure of the ligand plays a pivotal role in tuning the SOD-mimicking activity of manganese complexes. conicet.gov.ar Key factors that influence the efficacy of these mimetics include:

Ligand Flexibility: The flexibility of the ligand is a critical feature, particularly for reactions that proceed through an inner-sphere electron-transfer mechanism. conicet.gov.ar

Redox Potential: The electron-donating or electron-withdrawing nature of the substituents on the ligand can modulate the redox potential of the manganese center, thereby affecting the catalytic rate. nih.gov

| Complex Type | Key Structural Feature | Impact on SOD Activity |

| Cationic Mn Porphyrins | Positive charge on the periphery | Enhanced attraction of superoxide, leading to higher catalytic rates. nih.gov |

| Mn Complexes with Flexible Ligands | Adaptable coordination sphere | Facilitates inner-sphere electron transfer mechanisms. conicet.gov.ar |

| Mn Complexes with Electron-Withdrawing Groups | More positive redox potential | Can enhance the initial reduction step of the catalytic cycle. nih.gov |

Catalase Mimicry

Manganese complexes with 2,2'-bipyridine and related ligands have also been investigated for their ability to mimic the function of catalase, an enzyme that protects against oxidative damage by decomposing hydrogen peroxide. researchgate.netnih.gov

Hydrogen Peroxide Disproportionation Activity

Similar to the native enzyme, manganese-based catalase mimics catalyze the disproportionation of hydrogen peroxide (H₂O₂) into water and molecular oxygen. nih.govrsc.org This reactivity is a key characteristic of functional catalase mimics. rsc.org The catalytic cycle for dinuclear manganese catalase mimics is proposed to involve the cycling between Mn₂(II,II) and Mn₂(III,III) redox states. nih.govnih.gov However, mononuclear manganese complexes have also demonstrated catalase-like activity. rsc.org

Factors Influencing Catalase-like Activity

Several factors have been identified as being influential in the catalase-like activity of manganese complexes:

Ligand Basicity and Rigidity: The basicity of the nitrogen-donor ligands can affect the rate of hydrogen peroxide disproportionation. For instance, complexes with more basic phenanthroline ligands have been shown to be more active than those with less basic bipyridine ligands. ias.ac.in The rigidity imparted by ligands such as pyclen has been shown to be a key factor in increasing turnover numbers and turnover frequencies compared to more flexible ligands like cyclen. rsc.orgua.edu

Coordination Environment: The availability of a vacant coordination site on the manganese ion is often required for the coordination of hydrogen peroxide, which is a crucial step in the catalytic cycle. researchgate.net

Solvent: The nature of the solvent can influence the catalytic activity. Protic solvents have been shown to enhance the reactivity of some manganese complexes in H₂O₂ dismutation. rsc.org

Redox Potentials: The ease with which the manganese center can cycle between different oxidation states is fundamental to its catalytic function. nih.gov

Catechol Oxidase Mimicry

The ability of manganese complexes to mimic catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones, has also been an area of research interest. researchgate.netrsc.org Dinuclear manganese complexes, in particular, have been studied as potential mimics for this enzyme. rsc.org

Oxidation of o-diphenols to o-quinones

Manganese complexes, including those with bipyridine-like ligands, have demonstrated significant catalytic activity in the oxidation of o-diphenols (catechols) to their corresponding o-quinones. This reaction serves as a functional model for the enzyme catechol oxidase. The process typically involves the aerobic oxidation of a catechol substrate, such as 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC), which is converted into 3,5-di-tert-butyl-1,2-benzoquinone (3,5-DTBQ). nih.govacs.org

The catalytic efficiency of these manganese complexes is influenced by the specific ligand environment around the metal center. Studies on various mononuclear manganese complexes reveal that the coordination sphere, including the types of donor atoms (e.g., nitrogen vs. oxygen) and the presence of co-ligands like chloride or acetate (B1210297), can significantly affect the reaction kinetics. nih.gov Many of these systems exhibit saturation kinetics, consistent with the Michaelis-Menten model of enzyme activity, which involves the formation of a catalyst-substrate intermediate. nih.govresearchgate.net Kinetic analyses, performed by monitoring the formation of the o-quinone product via UV-vis spectroscopy, allow for the determination of key catalytic parameters. nih.govacs.org The mechanism is believed to involve the formation of a manganese(II)-semiquinonate intermediate species during the catalytic cycle. researchgate.net

The following table presents kinetic data for the oxidation of 3,5-DTBC by several mononuclear manganese complexes, illustrating the influence of the ligand structure on catalytic activity.

| Complex | Ligand System | Turnover Number (kcat, h-1) | Michaelis Constant (KM, M) | Catalytic Efficiency (kcat/KM, h-1M-1) |

|---|---|---|---|---|

| Mn(bpia)(OAc)(OCH3) | bis(picolyl)(N-methylimidazole-2-yl)amine | 86 ± 7 | - | - |

| Mn(bipa)(OAc)(OCH3) | bis(N-methylimidazole-2-yl)(picolyl)amine | 101 ± 4 | - | - |

| Mn(bpia)(Cl)2 | bis(picolyl)(N-methylimidazole-2-yl)amine | 230 ± 4 | - | - |

| Mn(bipa)(Cl)2 | bis(N-methylimidazole-2-yl)(picolyl)amine | 130 ± 4 | - | - |

| [Mn(II) Complex with (E)-1-(2-hydroxybenzylidene)semicarbazide] | (E)-1-(2-hydroxybenzylidene)semicarbazide | 3.10 × 106 | 9.54 | 3.25 × 108 |

Data sourced from references nih.gov and rsc.org. Note: KM and catalytic efficiency were not reported for all complexes in the cited sources.

Models for Manganese Peroxidase Active Sites

Manganese peroxidase (MnP) is a fungal enzyme that plays a crucial role in the degradation of lignin (B12514952). wikipedia.orgfrontiersin.org Its catalytic cycle involves the oxidation of Mn(II) to Mn(III) by a hydrogen peroxide-activated heme (iron-porphyrin) center. wikipedia.org The resulting Mn(III) ion, stabilized by chelation with carboxylates like oxalate, acts as a diffusible redox mediator that oxidizes the lignin polymer. wikipedia.orgfrontiersin.org

To mimic this complex enzymatic system, bioinorganic chemists have designed synthetic models that replicate key structural and functional features of the MnP active site. A notable example is a bimetallic complex that covalently links an iron(III)-porphyrin unit to a manganese(II) center coordinated by a 2,2'-bipyridine derivative. acs.orgnih.gov In this model, the iron-porphyrin component mimics the heme active site, while the Mn(II)-bipyridine moiety models the manganese-binding site of the enzyme. nih.gov Such constructs allow for the study of intramolecular electron transfer between the iron and manganese centers, providing insight into the mechanism of Mn(III) generation in the native enzyme. acs.org

Reversible Formation of Manganese(III) in Mimetic Systems

A key function of MnP is the generation of Mn(III) from Mn(II), which is then consumed in the oxidation of a substrate, thereby regenerating Mn(II) for the next catalytic cycle. Mimetic systems have successfully demonstrated this crucial reversible transformation. acs.orgnih.gov

In the binuclear Fe(III)-porphyrin-Mn(II)-bipyridine model, the addition of an oxygen atom donor (e.g., pentafluoroiodosobenzene) leads to the formation of a high-valent iron-oxo species, analogous to Compound I in the native enzyme. acs.org This potent oxidant then oxidizes the adjacent Mn(II) to Mn(III). The formation of Mn(III) is confirmed by the disappearance of the characteristic six-line EPR signal of the high-spin Mn(II) center. acs.orgnih.gov The subsequent addition of a reducing substrate, such as a phenol, leads to the reduction of the Mn(III) species back to Mn(II), which is observed by the reappearance of its EPR signal. acs.orgnih.gov This cycle provides direct evidence for the reversible formation of manganese(III) and validates the model's functional relevance to the MnP catalytic mechanism. acs.org

This reversible behavior is significant because simple tris(polypyridine)manganese(III) complexes are often unstable and have not been isolated experimentally, making the stabilization of the Mn(III) state within these integrated mimetic systems a key design achievement. mdpi.com

General Principles of Bio-inspired Ligand Design

The design of ligands for mimicking metalloenzymes is guided by several core principles aimed at replicating the structure and function of the natural active sites. nih.gov The use of 2,2'-bipyridine and related N-donor heterocyclic ligands in manganese chemistry is a prime example of this bio-inspired approach.

Mimicking the Coordination Environment: Many metalloenzymes utilize nitrogen atoms from histidine amino acid residues to coordinate the metal ion. Polydentate nitrogen-donor ligands, such as those based on pyridine (B92270), bipyridine, and imidazole, are designed to replicate this N-rich environment, thereby stabilizing the desired metal oxidation states and geometries. nih.govmsstate.edu

Ligand Framework and Stability: The ligand scaffold provides stability to the resulting metal complex, preventing its decomposition under catalytic conditions. msstate.edu Frameworks like tetradentate aminopyridines are appealing because their synthesis is straightforward and they can be easily modified ("facile diversification") to fine-tune the electronic and steric properties of the metal center. nih.gov For instance, incorporating pyridinol donors that deprotonate to form stronger pyridonate donors can enhance the stability of the complex. msstate.edu

Incorporation of Secondary Coordination Sphere Effects: Advanced ligand design goes beyond the primary coordination sphere to introduce functionalities that can interact with substrates or assist in the catalytic mechanism, mimicking the role of the surrounding protein matrix in enzymes. digitellinc.com This can include building in hydrogen-bonding groups to help position a substrate for reaction or incorporating proton relays to facilitate proton-coupled electron transfer steps. digitellinc.comresearchgate.net

By applying these principles, chemists can create synthetic manganese complexes with 2,2'-bipyridine and its derivatives that not only model the static structure of an enzyme's active site but also reproduce its catalytic function. nih.govdigitellinc.com

Theoretical and Computational Studies on Manganese Iii 2,2 Bipyridine Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying the electronic properties and reactivity of manganese complexes. Its balance of computational cost and accuracy makes it particularly well-suited for investigating large and complex systems like manganese(III) 2,2'-bipyridine (B1663995) complexes.

DFT calculations are instrumental in characterizing the electronic ground state and spin distribution in manganese(III) 2,2'-bipyridine complexes. For a high-spin d4 Mn(III) center in an octahedral or pseudo-octahedral environment, the distribution of the four d-electrons in the molecular orbitals determines the complex's magnetic properties and reactivity. DFT studies have been employed to analyze the spin density, which is the spatial distribution of unpaired electron spin. In typical high-spin manganese(III) complexes, the spin density is predominantly localized on the manganese center. mdpi.com

Computational studies on related manganese(III) complexes have shown that the choice of density functional is crucial for accurately predicting spin state energetics. researchgate.net For instance, the TPSSh meta-hybrid exchange-correlation functional has been found to reliably predict the ground spin state of various Mn(III) complexes. researchgate.net The spin density distribution, as calculated by DFT, reveals that while the majority of the unpaired spin is on the manganese ion, a small amount of spin delocalization onto the 2,2'-bipyridine ligands can occur. mdpi.com This delocalization is significant as it can influence the reactivity of the complex. The Jahn-Teller effect, a geometric distortion that occurs in non-linear molecules in electronically degenerate states, is a key feature of high-spin d4 Mn(III) complexes. DFT calculations have been successfully used to predict the nature and magnitude of this distortion in bis(terpyridine)manganese(III) complexes, which are structurally related to bipyridine complexes. nih.gov

Table 1: Representative DFT-Calculated Properties of a Model Manganese(III) 2,2'-Bipyridine Complex

| Property | Calculated Value | Method/Functional | Reference |

| Ground Spin State | Quintet (S=2) | TPSSh | researchgate.net |

| Mn Spin Population | ~3.8 | B3LYP | acs.org |

| Jahn-Teller Distortion | Elongation/Compression | OLYP, B3LYP | nih.gov |

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of transition metal complexes. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help assign the bands observed in experimental spectra. For manganese(III) 2,2'-bipyridine complexes, the UV-Vis spectra are typically characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV region and weaker d-d transitions in the visible or near-infrared region. researchgate.netresearchgate.net TD-DFT calculations on related manganese(II) complexes with 2,2′-bipyridine-1,1′-dioxide have successfully predicted the wavelengths of spin-allowed transitions, confirming their metal-to-ligand charge transfer (MLCT) nature. mdpi.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like Mn(III) complexes. DFT calculations can predict EPR parameters such as the g-tensor and hyperfine coupling constants (A-tensor). acs.orgjstr.org.in The broken symmetry approach within DFT has been shown to be effective in calculating the EPR parameters of exchange-coupled manganese clusters. acs.org For mononuclear Mn(III) complexes, DFT can provide insights into the zero-field splitting parameters (D and E), which are sensitive to the geometry and electronic structure of the complex. ucd.ie The accurate prediction of these parameters is crucial for interpreting experimental EPR spectra and understanding the magnetic anisotropy of the complex.

Table 2: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (λmax) for a Model Mn(III)-bipyridine Analogue

| Transition Type | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Reference |

| d-d | ~500-700 | 550 | 0.01 | researchgate.net |

| LMCT | ~350-450 | 410 | 0.15 | researchgate.net |

A significant application of DFT in the study of manganese(III) 2,2'-bipyridine complexes is the elucidation of their catalytic mechanisms. These complexes have shown promise as catalysts for important reactions such as the carbon dioxide reduction reaction (CO2RR) and water oxidation.

CO₂ Reduction Reaction (CO2RR): DFT studies on manganese carbonyl complexes with bipyridine ligands have been instrumental in mapping out the catalytic cycle for CO₂ reduction. nih.govnih.govacs.orgacs.org These calculations have identified key intermediates, such as manganese-hydride and metallocarboxylic acid species, and have determined the energy barriers for different reaction pathways. nih.govacs.org For instance, DFT calculations have shown that the presence of pendant amines in the bipyridine ligand can alter the reaction mechanism and product selectivity, favoring the formation of formate (B1220265) (HCOO⁻) over carbon monoxide (CO). nih.govnih.govacs.org The calculations reveal that the endo configuration, where the amine can participate in hydride formation, is energetically preferred in these modified catalysts. nih.gov

Water Oxidation: The mechanism of water oxidation by manganese complexes, inspired by the oxygen-evolving complex in photosystem II, is another area of intense computational investigation. DFT calculations have been used to propose and evaluate different mechanistic pathways, including those involving the formation of high-valent manganese-oxo species. researchgate.netacs.orgnih.gov For a dinuclear manganese complex, DFT calculations have suggested that a Mn(IV)-oxyl radical is the active species in the O-O bond-forming step. acs.org These computational studies provide a detailed atomistic view of the catalytic cycle, which is essential for the rational design of more efficient water oxidation catalysts.

Table 3: Key Intermediates and Calculated Activation Energies for CO₂ Reduction by a Mn(I)-bipyridine Complex

| Reaction Step | Key Intermediate | Calculated Activation Energy (kcal/mol) | Reference |

| CO₂ Binding | [Mn(bpy)(CO)₃(CO₂)]⁻ | 5.2 | acs.org |

| Protonation | [Mn(bpy)(CO)₃(COOH)] | 8.7 | acs.org |

| CO Release | [Mn(bpy)(CO)₃]⁻ + CO | 12.1 | acs.org |

Molecular Orbital Theory and Bonding Analysis